molecular formula C20H16N4O3 B2579900 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034325-70-5

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

カタログ番号: B2579900
CAS番号: 2034325-70-5
分子量: 360.373
InChIキー: ANURFTDOPQOPQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a potent and selective ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as Activin A receptor type I (ACVR1). This compound has emerged as a critical pharmacological tool for investigating the pathogenesis of Fibrodysplasia Ossificans Progressiva (FOP) , a rare genetic disorder characterized by progressive heterotopic ossification. The research value of this inhibitor lies in its ability to specifically target the constitutively active ALK2 mutants, such as the classic ALK2[R206H] variant, which are responsible for dysregulated bone morphogenetic protein (BMP) signaling. By potently inhibiting this pathway, the compound suppresses the aberrant osteogenic differentiation of connective tissues and has shown efficacy in reducing heterotopic ossification in preclinical models. Its application extends to broader research on BMP signaling in other conditions, including certain cancers where the pathway is implicated. This makes it a valuable compound for studying skeletal development, ectopic bone formation, and for validating ALK2 as a therapeutic target in both academic and drug discovery settings.

特性

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-24-14(9-16(23-24)13-5-4-8-21-11-13)12-22-20(26)19-10-17(25)15-6-2-3-7-18(15)27-19/h2-11H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANURFTDOPQOPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of carboxamide derivatives, which are often explored for their biological and physicochemical properties. Below is a detailed comparison with structurally related analogs from the provided evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Pyridin-3-yl, chromene-2-carboxamide Data not available Data not available N/A
3a Phenyl, 4-cyano, 3-methyl, 5-chloro 402.8 133–135 68
3b 4-Chlorophenyl, 4-cyano, 3-methyl, 5-chloro 437.1 171–172 68
3c p-Tolyl, 4-cyano, 3-methyl, 5-chloro 417.1 123–125 62
3d 4-Fluorophenyl, 4-cyano, 3-methyl, 5-chloro 421.0 181–183 71
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine, benzoxazin, trifluoromethylpyridyl 455.8 Data not available N/A

Key Observations

Unlike the pyrazole-carboxamides in 3a–3d, the target integrates a chromene system, which may increase π-π stacking interactions compared to the pyrazole or benzoxazine scaffolds in other analogs .

Substituent Effects: Halogenation: Chloro substituents in 3a–3d correlate with higher melting points (e.g., 3b at 171–172°C vs. 3a at 133–135°C), likely due to increased molecular symmetry and intermolecular halogen bonding . Electron-Withdrawing Groups: The 4-cyano group in 3a–3d stabilizes the carboxamide linkage, as evidenced by consistent yields (~62–71%) across derivatives .

Synthetic Routes :

  • Compounds 3a–3d were synthesized via EDCI/HOBt-mediated coupling in DMF, a method applicable to carboxamide formation in the target compound . However, the chromene-carboxamide in the target may require alternative intermediates (e.g., chromene-2-carboxylic acid derivatives).

The pyridine ring, however, may improve aqueous solubility relative to purely aromatic analogs.

Research Findings and Implications

  • Chromene vs. Pyrazole/Benzoxazine: The chromene scaffold in the target compound offers a planar, conjugated system distinct from the nonplanar pyrazole (in 3a–3d) or partially saturated benzoxazine (in ). This could influence binding to flat hydrophobic pockets in biological targets.
  • Pyridine vs. Phenyl : The pyridin-3-yl group introduces a basic nitrogen, enabling pH-dependent solubility and coordination with metal ions—features absent in 3a–3d and .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。